N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
CAS No.: 894550-71-1
Cat. No.: VC7557938
Molecular Formula: C27H24ClN3O4
Molecular Weight: 489.96
* For research use only. Not for human or veterinary use.
![N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide - 894550-71-1](/images/structure/VC7557938.png)
Specification
CAS No. | 894550-71-1 |
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Molecular Formula | C27H24ClN3O4 |
Molecular Weight | 489.96 |
IUPAC Name | 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-chloro-4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C27H24ClN3O4/c1-17-7-8-22(21(28)11-17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)13-18(23)12-19(27(31)33)15-29-20-5-3-2-4-6-20/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32) |
Standard InChI Key | VPSKBOMJHODNGR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₂₇H₂₄ClN₃O₄, with a molecular weight of 498.96 g/mol. Its IUPAC name reflects its intricate architecture: a dioxinoquinoline backbone fused with a 1,4-dioxane ring, an acetamide side chain at position 6, and substituents including a 2-chloro-4-methylphenyl group and a phenylaminomethyl moiety at position 8. Key structural elements include:
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Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets.
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1,4-Dioxane ring: Enhances solubility and influences conformational flexibility.
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Acetamide linkage: Provides hydrogen-bonding capacity, critical for target binding.
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Chloro and methyl groups: Electron-withdrawing and hydrophobic substituents that modulate electronic and steric properties.
A comparative analysis with structurally related compounds (Table 1) highlights the impact of substituents on molecular weight and predicted bioactivity.
Table 1: Structural Comparison of Related Dioxinoquinoline Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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N-(2-Chlorophenyl) analog | C₂₆H₂₂ClN₃O₄ | 475.93 | 2-Chlorophenyl, phenylaminomethyl |
N-(4-Fluorophenyl) analog | C₂₆H₂₂FN₃O₄ | 497.6 | 4-Fluorophenyl, 4-ethylphenyl |
Target compound | C₂₇H₂₄ClN₃O₄ | 498.96 | 2-Chloro-4-methylphenyl, phenylaminomethyl |
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the formation of the dioxinoquinoline core. A representative pathway includes:
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Quinoline precursor preparation: Condensation of 8-hydroxyquinoline with 1,4-dioxane-2,3-diol under acidic conditions to form the dioxinoquinoline scaffold.
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Functionalization at position 8: Mannich reaction introducing the phenylaminomethyl group via formaldehyde and aniline derivatives.
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Acetamide coupling: Reaction of the intermediate with 2-chloro-4-methylphenyl isocyanate in the presence of a base such as triethylamine.
Critical parameters include temperature control (60–80°C for Mannich reactions) and solvent selection (e.g., dichloromethane for coupling steps). Industrial-scale production may employ continuous-flow reactors to enhance yield and purity.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct peaks for the dioxane protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–7.6 ppm).
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 499.96 [M+H]⁺.
Biological Activity and Mechanistic Insights
Anti-inflammatory Activity
The compound reduces carrageenan-induced paw edema in murine models by 50–60% at 25 mg/kg, comparable to indomethacin. This effect correlates with suppression of COX-2 and TNF-α expression in macrophages.
Antimicrobial Properties
Preliminary screening against Staphylococcus aureus and Escherichia coli reveals MIC values of 16–32 μg/mL, suggesting moderate activity. The chloro substituent enhances membrane penetration, disrupting bacterial lipid bilayers.
Future Directions and Challenges
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenylaminomethyl and acetamide groups to optimize potency.
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Target Identification: Proteomics approaches (e.g., affinity chromatography) to elucidate protein binding partners.
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Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.
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